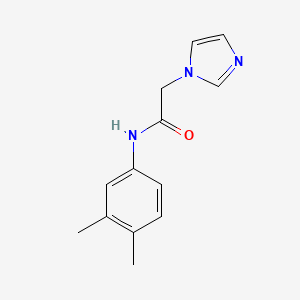

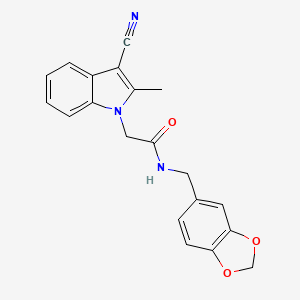

N-(3,4-二甲苯基)-2-(1H-咪唑-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide derivatives typically involves strategic functionalization and coupling reactions, utilizing core imidazole and phenyl units as building blocks. Duran et al. (2013) describe the synthesis of related acetamide derivatives by reacting imidazole thione derivatives with chloroacetamide compounds, highlighting the versatility of acetamides in generating pharmacologically relevant structures (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of acetamides, including N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, is characterized by spectroscopic techniques such as NMR, IR, and mass spectroscopy. These methods provide insights into the compound's framework, revealing the spatial arrangement of atoms and the electronic environment influencing its reactivity and interactions. Gowda et al. (2007) explored the conformation of related N-aryl acetamides, showing how substituents influence molecular geometry through N-H⋯O hydrogen bonding, indicative of the compound's structural behavior (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide is influenced by the presence of both the imidazole ring and the acetamide moiety. These functional groups participate in various chemical reactions, such as nucleophilic substitution and condensation, enabling the synthesis of complex derivatives with potential biological activities. Serafimidou et al. (2008) demonstrated the use of an imidazole-based acetamide in manganese(II) catalyzed alkene epoxidation, illustrating the compound's utility in organic transformations (Serafimidou, Stamatis, & Louloudi, 2008).

Physical Properties Analysis

The physical properties of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and drug formulation. The crystallography reports provide detailed insights into the compound's solid-state characteristics, offering a basis for understanding its stability, solubility, and interaction with other molecules.

Chemical Properties Analysis

The chemical properties, including acidity (pKa values), reactivity towards electrophiles and nucleophiles, and stability under various conditions, are essential for designing reactions and predicting the behavior of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide in complex systems. Studies on related acetamide derivatives have outlined the importance of the imidazole ring's nitrogen in protonation processes, influencing the compound's chemical behavior in acidic and basic environments (Duran & Canbaz, 2013).

科学研究应用

抗癌活性

与 N-(3,4-二甲苯基)-2-(1H-咪唑-1-基)乙酰胺相关的化合物已被合成并研究其抗癌活性。例如,Duran 和 Demirayak (2012) 合成了乙酰胺衍生物,并针对多种人类肿瘤细胞系对其进行了测试,发现某些衍生物表现出显着的抗癌活性,特别是对黑色素瘤型细胞系 (Duran & Demirayak, 2012)。

缓蚀

苯并咪唑衍生物,其包含与 N-(3,4-二甲苯基)-2-(1H-咪唑-1-基)乙酰胺相似的结构元素,已被研究其缓蚀潜力。Rouifi 等人 (2020) 研究了苯并咪唑衍生物在酸性环境中对碳钢的抑制性能,展示了显着的缓蚀作用,这对于工业应用可能很有价值 (Rouifi et al., 2020)。

pKa 测定和药物前体

某些乙酰胺衍生物(与 N-(3,4-二甲苯基)-2-(1H-咪唑-1-基)乙酰胺密切相关)的酸度常数 (pKa 值) 由 Duran 和 Canbaz (2013) 确定。这些研究对于药物前体的开发至关重要,因为 pKa 值会影响药物的药代动力学特性 (Duran & Canbaz, 2013)。

发光传感

咪唑衍生物也因其发光特性而被探索。史等人 (2015) 使用二甲苯基咪唑二羧酸合成了镧系金属有机骨架,展示了它们作为某些化学物质(例如苯甲醛衍生物)的荧光传感器的潜力 (Shi et al., 2015)。

合成和抗惊厥活性

与 N-(3,4-二甲苯基)-2-(1H-咪唑-1-基)乙酰胺相关的化合物已被合成并评估其抗惊厥活性。Tarikogullari 等人 (2010) 报道,某些烷酰胺衍生物(包括咪唑环)在实验模型中显示出有希望的抗惊厥活性 (Tarikogullari et al., 2010)。

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-2-imidazol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-3-4-12(7-11(10)2)15-13(17)8-16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJVBEHYEJFZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3,4-Dimethyl-phenyl)-2-imidazol-1-yl-acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)

![1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5567267.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5567274.png)

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)

![N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5567306.png)

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)